5-Methoxy-1-benzofuran-2-carboxamide
Overview
Description
5-Methoxy-1-benzofuran-2-carboxamide, also known as 5-MeO-BF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This chemical compound belongs to the benzofuran family and is a derivative of the psychoactive compound 5-MeO-DALT. In
Scientific Research Applications
Medicinal Chemistry: Potential Anticancer Agent
5-Methoxy-1-benzofuran-2-carboxamide has been identified as a core structure in compounds with significant anticancer activities . Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results as potential therapeutic agents .
Pharmacology: Drug Development
In pharmacology, benzofuran derivatives, including 5-Methoxy-1-benzofuran-2-carboxamide, are being explored for their therapeutic potentials . They are considered for the development of drugs with target therapy potentials and minimal side effects, particularly in the treatment of hepatitis C and as anticancer agents .
Biochemistry: Biological Activity Studies
The compound’s role in biochemistry is significant due to its biological activities , such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities make it a valuable subject for biochemical research and a potential lead compound in drug discovery .
Organic Synthesis: Synthetic Methodologies
5-Methoxy-1-benzofuran-2-carboxamide is used in organic synthesis, where novel methods for constructing benzofuran rings are of high interest. It serves as a precursor in the synthesis of complex polycyclic benzofuran compounds, which are challenging to prepare .
Materials Science: Functional Materials
In materials science, the compound’s derivatives are being studied for their potential use in creating functional materials . The unique properties of benzofuran derivatives can lead to the development of new materials with specific desired functions .
Analytical Chemistry: Chemical Analysis
Benzofuran derivatives, including 5-Methoxy-1-benzofuran-2-carboxamide, are subjects of analytical chemistry for their physicochemical properties . They are analyzed for their structure-activity relationships, which can guide the design of new drugs and contribute to cancer therapy .
Antimicrobial Research: Antifungal Drug Development
The search for effective and low-toxicity antifungal drugs has led to the exploration of benzofuran derivatives. 5-Methoxy-1-benzofuran-2-carboxamide is part of this research focus, aiming to develop safer antifungal medications .
Neuropharmacology: Cannabinoid Agonists
Research programs targeting novel indole-like molecules as potential cannabinoid agonists have synthesized derivatives of 5-Methoxy-1-benzofuran-2-carboxamide. These studies contribute to the understanding and development of new treatments for neurological conditions .
Mechanism of Action
Target of Action
Benzofuran compounds, which include 5-methoxy-1-benzofuran-2-carboxamide, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . This suggests that the compound likely interacts with its targets in a way that modulates their function, leading to changes in cellular processes and potentially resulting in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.
Result of Action
Given the biological activities associated with benzofuran derivatives , it is likely that this compound has significant effects at the molecular and cellular levels. These could include inhibition of cell growth and proliferation, modulation of oxidative stress responses, and inhibition of viral replication, among others.
properties
IUPAC Name |
5-methoxy-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJXLYGQJFMRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377633 | |
Record name | 5-methoxy-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-benzofuran-2-carboxamide | |
CAS RN |
35351-22-5 | |
Record name | 5-methoxy-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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